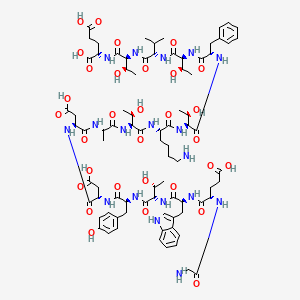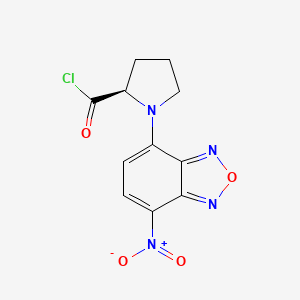
(R)-(+)-NBD-Pro-COCl
Vue d'ensemble
Description
“®-(+)-NBD-Pro-COCl” is also known as “®-(+)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole”. It is an HPLC labeling reagent used for enantiomeric excess (e.e.) determination .
Physical And Chemical Properties Analysis
“®-(+)-NBD-Pro-COCl” appears as a light yellow to brown powder or crystal. It is solid at 20°C. The compound should be stored at 0-10°C under inert gas. It is sensitive to moisture and heat .Safety and Hazards
“®-(+)-NBD-Pro-COCl” can cause skin and serious eye irritation. After handling, it’s recommended to wash skin thoroughly. Protective gloves, eye protection, and face protection should be worn. If eye irritation persists, get medical advice or attention. If it comes in contact with skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention. Contaminated clothing should be removed and washed before reuse .
Propriétés
IUPAC Name |
(2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O4/c12-11(17)8-2-1-5-15(8)6-3-4-7(16(18)19)10-9(6)13-20-14-10/h3-4,8H,1-2,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQYXPYABMCADZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659853 | |
| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-NBD-Pro-COCl | |
CAS RN |
159717-69-8 | |
| Record name | R(+)-NBD-ProCZ | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159717-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-NBD-Pro-COCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of (R)-(+)-NBD-Pro-COCl in the analysis of fluoxetine?
A1: (R)-(+)-NBD-Pro-COCl is a chiral derivatizing agent used in the analysis of fluoxetine enantiomers. [] It reacts with both (R)-fluoxetine and (S)-fluoxetine to form fluorescent diastereomeric derivatives. These derivatives can then be separated and detected using high-performance liquid chromatography (HPLC) with fluorescence detection. This allows for the determination of the individual concentrations of (R)-fluoxetine and (S)-fluoxetine in samples like human serum and urine.
Q2: What are the advantages of using (R)-(+)-NBD-Pro-COCl as a derivatizing agent in this context?
A2: The research highlights several advantages of employing (R)-(+)-NBD-Pro-COCl for this analysis:
- High sensitivity: The derivatization reaction with (R)-(+)-NBD-Pro-COCl introduces a fluorescent tag to the fluoxetine enantiomers. This allows for detection at very low concentrations, making the method suitable for biological samples. []
- Isocratic separation: The method utilizes isocratic HPLC, meaning the mobile phase composition remains constant throughout the analysis. This simplifies the method and potentially reduces analysis time compared to gradient methods. []
- Simple and rapid derivatization: The derivatization procedure is relatively quick and straightforward, requiring only a short reaction time and simple extraction steps. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3h-Isoxazolo[4,3:4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B574720.png)
![3-Butenoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-,[S-(E)]-](/img/no-structure.png)
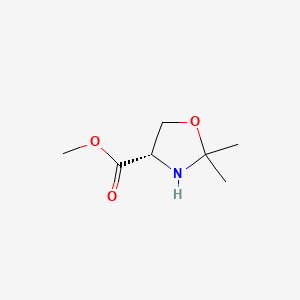
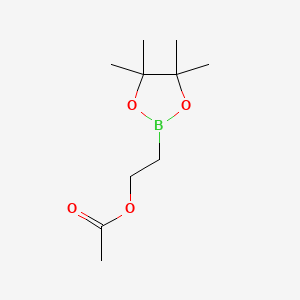

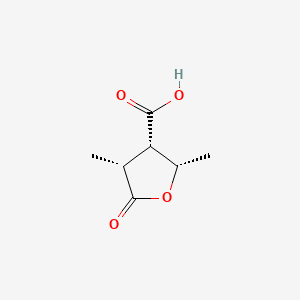

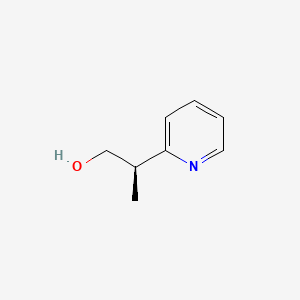
![1-Boc-3-[(2-hydroxyethyl)amino]-azetidine](/img/structure/B574733.png)
